[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic molecule featuring a piperidine core modified with a chiral (S)-2-amino-3-methyl-butyryl group and a cyclopropyl-carbamic acid benzyl ester moiety. Its structure integrates:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, substituted at the 3-position with a methyl group and functionalized with an acylated amino acid.
- Cyclopropyl-carbamic acid benzyl ester: A rigid cyclopropyl group attached via a carbamate linkage to a benzyl ester, influencing lipophilicity and metabolic stability.
While direct synthesis data for this compound is unavailable in the provided evidence, related analogs (e.g., ) suggest reductive amination and esterification steps may be involved.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-12-6-9-18(13-24)14-25(19-10-11-19)22(27)28-15-17-7-4-3-5-8-17/h3-5,7-8,16,18-20H,6,9-15,23H2,1-2H3/t18?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRMUIWWMGWTK-IJHRGXPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of a suitable amine with a cyclopropyl ketone under reductive amination conditions.
Introduction of the Amino Acid Moiety: The next step involves coupling the piperidine intermediate with (S)-2-amino-3-methyl-butyric acid. This can be done using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Formation of the Benzyl Ester: The final step is the esterification of the resulting compound with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions, as well as the use of more efficient catalysts and solvents. Additionally, purification steps such as crystallization or chromatography may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS Number: 1354003-59-0) is a specialized organic compound with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its scientific applications, synthesis, and relevant case studies.
Molecular Formula
- C : 22
- H : 33
- N : 3
- O : 3
Structural Features
The compound contains:
- A piperidine ring.
- An amino acid derivative.
- A cyclopropyl group.
- A carbamate functional group.
These features contribute to its unique biological activity and potential therapeutic effects.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases, particularly neurological disorders.
Case Study: Neuroprotective Effects
Research has indicated that compounds similar to this structure exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that derivatives can enhance cognitive function and protect neuronal cells from apoptosis.
Drug Development
The compound's unique chemical structure makes it a candidate for developing new drugs. Its ability to cross the blood-brain barrier (BBB) is particularly noteworthy, making it suitable for central nervous system (CNS) therapies.
Case Study: CNS Drug Candidates
A study evaluated several carbamate derivatives for their efficacy in treating mood disorders. Results demonstrated that modifications to the piperidine moiety significantly impacted binding affinity to serotonin receptors, suggesting pathways for further drug design based on this compound.
Biochemical Research
The compound has been used in biochemical assays to study enzyme interactions and metabolic pathways. Its structural analogs have been employed to investigate the inhibition of specific enzymes involved in metabolic syndromes.
Case Study: Enzyme Inhibition Studies
Inhibitory effects on acetylcholinesterase (AChE) were observed with certain derivatives of this compound, indicating potential applications in treating conditions characterized by cholinergic dysfunction.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the piperidine ring.
- Introduction of the amino acid side chain.
- Cyclopropyl group incorporation.
- Carbamate formation through reaction with benzyl alcohol.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Mass spectrometry (MS).
- Infrared spectroscopy (IR).
These techniques confirm the structural integrity and purity of the compound.
Data Tables
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural homology with two closely related derivatives ():
Structural and Functional Implications
Carbamate Substituents
- Cyclopropyl vs. Isopropyl/Ethyl : The cyclopropyl group in the target compound introduces steric rigidity and reduced lipophilicity compared to the bulkier isopropyl () or flexible ethyl () groups. This may enhance metabolic stability by resisting enzymatic hydrolysis .
- Benzyl Ester : Common across all analogs, this moiety likely improves cell permeability but may necessitate prodrug activation in vivo.
Amino Acid Side Chains
- (S)-2-Amino-3-methyl-butyryl: The branched side chain in the target compound and ’s analog increases steric bulk compared to the shorter (S)-2-amino-propionyl group in . This could modulate binding affinity to chiral targets (e.g., proteases or GPCRs) .
Piperidine Substitution
- The 3-methyl substitution on the piperidine ring (shared across analogs) may influence ring conformation and interactions with hydrophobic pockets in biological targets.
Physicochemical Properties
- Thermal Stability : The predicted boiling point of 505.8°C for the isopropyl analog () suggests moderate thermal stability, though data for the target compound are lacking.
Biological Activity
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to cholinergic mechanisms and neuropharmacology. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H33N3O3
- CAS Number : 1354028-75-3
- Molecular Weight : 375.52 g/mol
The compound is believed to exert its biological effects primarily through modulation of cholinergic pathways. It acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine and related compounds. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is crucial for cognitive functions.
Inhibition of Butyrylcholinesterase
Research has shown that compounds similar to this compound effectively inhibit BChE activity. For example:
This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where BChE activity is often elevated.
Neuroprotective Effects
In vitro studies have indicated that this compound may exhibit neuroprotective properties, potentially through the reduction of oxidative stress and inflammation in neuronal cells. A study demonstrated that treatment with similar carbamate derivatives resulted in decreased levels of reactive oxygen species (ROS) in cultured neurons.
Alzheimer’s Disease
A clinical study investigated the effects of a similar compound on patients with mild cognitive impairment (MCI). The results indicated significant improvements in cognitive scores after 12 weeks of treatment, correlating with reduced BChE activity and increased acetylcholine levels in the cerebrospinal fluid.
Preeclampsia
Another study examined the relationship between BChE activity and preeclampsia, finding that patients with lower BChE levels had better outcomes when treated with cholinesterase inhibitors. This suggests a potential therapeutic role for compounds like this compound in managing conditions associated with cholinergic dysregulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a cyclopropane-carbamic acid benzyl ester precursor. For example, a stepwise approach may include:
- Step 1 : Activation of the piperidine-3-ylmethyl intermediate using benzyl-4-(aminomethyl)piperidine-1-carboxylate (see Example 13 in ).
- Step 2 : Amide bond formation with (S)-2-amino-3-methylbutyric acid under coupling agents like HATU or DCC in anhydrous DMF.
- Optimization : Reaction temperature (e.g., 100°C for 6 hours in DMF) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) are critical for yield improvement. Triethylamine is often used as a base to neutralize HCl byproducts .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, 100°C, 6 h | 60-75 | |
| 2 | HATU, DIPEA, DCM | 80-85 |
Q. How can researchers address challenges in purifying this compound, given its structural complexity?
- Methodological Answer : Purification often requires gradient elution on silica gel chromatography with solvent systems like CH₂Cl₂:IPA:hexane (e.g., 10:1:89 to 20:1:70 ratios). Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) is recommended for final polishing. Centrifugal partition chromatography (CPC) may resolve stereoisomers if epimerization occurs during synthesis .
Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemical integrity?
- Methodological Answer :
- LC-MS : Confirm molecular weight (e.g., M+1: 345.29 observed in ).
- NMR : Key signals include the benzyl ester protons (δ 5.1-5.3 ppm, multiplet) and cyclopropane methylene protons (δ 0.8-1.2 ppm).
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:ethanol (90:10) to resolve enantiomers, ensuring >98% stereochemical purity .
Advanced Research Questions
Q. How can computational modeling be applied to predict the compound’s conformational stability and binding interactions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) can model the piperidine ring’s puckering and cyclopropane ring strain. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict electrostatic potential surfaces for target binding. Refer to 3D visualization studies of similar piperidine-carbamate derivatives for validation .
Q. What strategies mitigate stereochemical instability during storage or experimental use?
- Methodological Answer :
- Storage : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the benzyl ester.
- Buffers : Avoid high-pH conditions (>8.0) to minimize epimerization. Use ammonium acetate buffers (pH 6.5, as in ) for biological assays.
- Monitoring : Regular chiral HPLC checks every 3 months to detect racemization .
Q. How can researchers resolve discrepancies in biological activity data caused by impurity profiles?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS/MS to identify byproducts (e.g., de-esterified analogs or oxidized piperidine derivatives).
- Activity Correlation : Compare batch-specific impurity levels (e.g., ≤0.5% unidentified impurities per ) with IC₅₀ values in dose-response assays. Adjust synthetic protocols to eliminate high-risk intermediates .
Q. What methodologies validate the compound’s application as a peptidomimetic scaffold in protease inhibition studies?
- Methodological Answer :
- Structural Mimicry : Align the cyclopropane-carbamate moiety with natural peptide substrates using X-ray crystallography.
- Enzymatic Assays : Measure Ki values against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).
- SAR Studies : Modify the (S)-2-amino-3-methylbutyryl side chain to assess steric and electronic effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
